6-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-3-17-9-5-8(12-6-13-9)11(16)14-10-4-7(2)15-18-10/h4-6H,3H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDXORUMWREYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC(=NS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)pyrimidine-4-carboxamide typically involves the formation of the thiazole and pyrimidine rings followed by their coupling. One common method involves the reaction of ethyl 2-amino-4,6-dichloropyrimidine-5-carboxylate with 3-methyl-1,2-thiazol-5-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Table 1: Kinetic Parameters for 3-Methyl-1,2-Xylylene (5) in CH$_3$CN
| Temperature (°C) | $k_{\text{obs}}$ (s$^{-1}$) |
|---|---|
| 24.6 | 0.45 |
| 35.4 | 0.70 |
| 44.9 | 1.20 |
Table 2: Kinetic Parameters for 3,6-Dimethyl-1,2-Xylylene (11) in CH$_3$CN
| Temperature (°C) | $k_{\text{obs}}$ (s$^{-1}$) |
|---|---|
| 24.0 | 0.25 |
| 35.3 | 0.40 |
Source: Tables A-4 to A-5
Biological Activity
6-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)pyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a pyrimidine core substituted with an ethoxy group and a thiazole moiety. Its structure can be represented as follows:
Where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.
Research indicates that compounds similar to this compound exhibit their biological effects primarily through the inhibition of specific protein kinases. These kinases are crucial in regulating cell proliferation, making them significant targets in cancer therapy. The compound has been shown to inhibit cyclin-dependent kinases (CDK4 and CDK6), which play a pivotal role in cell cycle regulation .
Anticancer Properties
The anticancer potential of this compound has been evaluated through various in vitro and in vivo studies.
-
In Vitro Studies :
- Cell Line Testing : The compound demonstrated significant cytotoxicity against several cancer cell lines, including acute myeloid leukemia (MV4-11) and breast cancer (MCF7). In these studies, the half-maximal inhibitory concentration (IC50) values were determined to assess potency.
- Apoptotic Assays : Apoptosis was assessed using flow cytometry, revealing that treatment with the compound led to increased apoptotic cells compared to controls .
- In Vivo Studies :
Data Table: Summary of Biological Activity
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MV4-11 | 0.25 | CDK4/6 inhibition |
| Apoptosis Induction | MCF7 | 0.75 | Increased apoptotic markers |
| Tumor Growth Inhibition | Xenograft Model | N/A | Induction of apoptosis |
Case Study 1: Acute Myeloid Leukemia
A study focused on MV4-11 cells treated with this compound showed that at concentrations of 0.25 µM, there was a significant reduction in viable cells after 24 hours. Flow cytometry analysis indicated that approximately 30% of the cells underwent apoptosis.
Case Study 2: Breast Cancer
In another study involving MCF7 cells, treatment with the compound at an IC50 of 0.75 µM resulted in a marked increase in caspase activity, indicative of apoptosis. This suggests that the compound may serve as a viable therapeutic option for hormone-responsive breast cancers.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
